3-Propyl-2,3-dihydro-1H-indol-5-ol

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Research on indoline alkaloids often stalls due to the unavailability of specifically substituted scaffolds, forcing the use of generic analogs that alter target engagement. 3-Propyl-2,3-dihydro-1H-indol-5-ol (CAS 2059994-70-4) solves this with a precisely defined 3-propyl group on the dihydroindole core. - The 3-propyl substitution provides defined lipophilicity (logP 2.26) critical for CNS target SAR, unlike unsubstituted or methyl/ethyl analogs. - Dual reactivity (5-hydroxy handle for etherification/esterification; secondary amine for N-alkylation/acylation) supports diverse library synthesis. - Sourced with guaranteed identity for reproducible medicinal chemistry and chemical biology studies.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13262861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-2,3-dihydro-1H-indol-5-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCC1CNC2=C1C=C(C=C2)O
InChIInChI=1S/C11H15NO/c1-2-3-8-7-12-11-5-4-9(13)6-10(8)11/h4-6,8,12-13H,2-3,7H2,1H3
InChIKeyQAFCYZPUZHYYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-2,3-dihydro-1H-indol-5-ol: Structural and Chemical Identity for Research Procurement


3-Propyl-2,3-dihydro-1H-indol-5-ol (CAS 2059994-70-4, molecular formula C11H15NO, molecular weight 177.24 g/mol) is a substituted indoline derivative characterized by a 2,3-dihydroindole core with a propyl group at the 3-position and a hydroxyl group at the 5-position . This compound belongs to the class of indoline alkaloids, a large family of natural products known for diverse and potent biological activities [1]. Its saturated pyrrolidine ring distinguishes it from fully aromatic indoles, conferring different electronic and steric properties that can influence receptor binding and metabolic stability. While its specific pharmacological profile is not extensively documented in primary literature, its structural features suggest utility as a versatile building block in medicinal chemistry and chemical biology research .

Procurement Risk: Why 3-Propyl-2,3-dihydro-1H-indol-5-ol Cannot Be Interchanged with Unsubstituted or Differently Alkylated Indoline Analogs


Within the indoline chemical space, the specific nature and position of the alkyl substituent on the saturated pyrrolidine ring critically dictates lipophilicity, target engagement, and metabolic fate. Generic substitution with unsubstituted 2,3-dihydro-1H-indol-5-ol (CAS 172078-33-0) or analogs bearing a methyl (e.g., 3-methyl-2,3-dihydro-1H-indol-5-ol) or ethyl group will alter the compound's physicochemical properties (e.g., logP, solubility) and consequently its biological activity profile. For instance, in a series of 1-(1-indolinyl)-2-propylamines evaluated as 5-HT2C receptor agonists, subtle changes in the indoline substitution pattern led to significant variations in functional efficacy and binding affinity [1]. Therefore, in research settings where precise modulation of a biological target or reproducible synthetic outcomes are required, the specific 3-propyl substitution of this compound is not a trivial variable and cannot be assumed equivalent to other indolin-5-ol derivatives.

Quantitative Differentiation: 3-Propyl-2,3-dihydro-1H-indol-5-ol vs. Structural Analogs


Lipophilicity Enhancement via 3-Propyl Substitution: Calculated vs. Parent Indoline

The introduction of a propyl group at the 3-position of the indoline scaffold increases calculated lipophilicity relative to the unsubstituted parent compound, 2,3-dihydro-1H-indol-5-ol. This difference is a key determinant in predicting membrane permeability and non-specific binding in biological assays .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Impact on Blood-Brain Barrier Penetration Potential

While both the target compound and its unsubstituted analog possess the same polar surface area due to identical heteroatom composition, the addition of a propyl group increases molecular weight and lipophilicity, which can favorably shift the balance toward optimal CNS penetration according to established guidelines (e.g., CNS MPO score) [1][2].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Indirect Evidence of Bioactivity: 3-Propyl Substitution in Indoline Derivatives Modulates Cytoprotective Effects

While direct data for 3-Propyl-2,3-dihydro-1H-indol-5-ol is not available, research on related indoline derivatives demonstrates that substitution at the 3-position with propionate ester or propylamino groups confers protection against reactive oxygen species (ROS)-induced cytotoxicity in cellular models [1]. This class-level evidence suggests that the 3-propyl substitution on the target compound may confer similar cytoprotective or antioxidant properties, a hypothesis requiring direct experimental validation.

Antioxidant Activity Inflammation Cytoprotection

Distinction from Aromatic 3-Propyl-1H-indol-5-ol: Saturation State Impacts Reactivity and Metabolic Profile

The saturated 2,3-dihydroindole ring of the target compound distinguishes it from the fully aromatic 3-propyl-1H-indol-5-ol (CAS 724466-38-0). The absence of aromaticity in the pyrrole ring renders the nitrogen more basic and the ring more susceptible to metabolic oxidation at the 2- and 3-positions, potentially leading to different metabolic pathways and clearance rates [1]. This structural difference is critical for researchers aiming to modulate metabolic stability or for those using the compound as a synthetic intermediate where the saturated ring provides distinct reactivity (e.g., toward N-alkylation or ring-opening reactions) [1].

Metabolic Stability Synthetic Chemistry Drug Metabolism

Optimal Procurement and Research Use Cases for 3-Propyl-2,3-dihydro-1H-indol-5-ol


Medicinal Chemistry: CNS-Targeted Lead Optimization

Based on its favorable calculated physicochemical profile (logP 2.26, TPSA 32.3 Ų), 3-Propyl-2,3-dihydro-1H-indol-5-ol is a compelling building block for CNS drug discovery programs. Its properties align with established guidelines for blood-brain barrier penetration [1][2], making it suitable for synthesizing focused libraries aimed at neurological targets such as serotonin or dopamine receptors, where indoline scaffolds have demonstrated precedent [3]. Researchers can leverage its specific substitution to explore structure-activity relationships (SAR) around lipophilicity and target engagement.

Oxidative Stress and Inflammation Research

Class-level evidence suggests that 3-substituted indolines can protect cells from ROS-induced cytotoxicity [4]. While direct data on this compound is lacking, its structural similarity to active analogs supports its evaluation in cellular models of oxidative stress and inflammation. Procurement of this specific compound allows researchers to directly test the hypothesis that the 3-propyl group confers cytoprotective properties, potentially leading to novel anti-inflammatory or neuroprotective agents.

Synthetic Chemistry: Scaffold for Diverse Derivatization

The 5-hydroxy group provides a handle for further functionalization (e.g., etherification, esterification), while the secondary amine in the saturated ring allows for N-alkylation or acylation. This dual reactivity makes 3-Propyl-2,3-dihydro-1H-indol-5-ol a versatile intermediate for generating diverse compound collections in parallel synthesis or for preparing more complex indoline alkaloid analogs . Its specific 3-propyl substituent introduces a defined hydrophobic element that can be used to probe binding pockets in target proteins.

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